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Compound of Interest

Compound Name:
Methyl 6-

(hydroxymethyl)picolinate

Cat. No.: B042678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of the chemical structure of

Methyl 6-(hydroxymethyl)picolinate. By comparing its expected spectral data with that of a

structural isomer, Methyl 5-(hydroxymethyl)picolinate, this document offers a clear framework

for the unequivocal identification and differentiation of these compounds. Detailed experimental

protocols for the key spectroscopic techniques are also provided to ensure reproducibility.

Structural Comparison
Methyl 6-(hydroxymethyl)picolinate and its isomer, Methyl 5-(hydroxymethyl)picolinate,

share the same molecular formula (C₈H₉NO₃) and molecular weight (167.16 g/mol ). However,

the substitution pattern on the pyridine ring is distinct, leading to unique spectroscopic

fingerprints for each molecule.
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Compound IUPAC Name CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Target

Compound

Methyl 6-

(hydroxymethyl)p

yridine-2-

carboxylate

39977-44-1 C₈H₉NO₃ 167.16

Alternative

Methyl 5-

(hydroxymethyl)p

yridine-2-

carboxylate

39977-42-9 C₈H₉NO₃ 167.16

Spectroscopic Data Comparison
The following tables summarize the expected and reported spectroscopic data for Methyl 6-
(hydroxymethyl)picolinate and its isomer, Methyl 5-(hydroxymethyl)picolinate.

¹H NMR Spectroscopy Data
The proton NMR spectra are expected to be the most informative for distinguishing between

the two isomers. The substitution pattern directly influences the chemical shifts and coupling

patterns of the aromatic protons on the pyridine ring.

Table 1: ¹H NMR Data Comparison (Predicted/Reported)
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Assignment

Methyl 6-

(hydroxymethyl)picolinate

(Predicted)

Methyl 5-

(hydroxymethyl)picolinate

(Reported)[1]

Pyridine-H3 ~7.8 ppm (d) ~7.9 ppm (d)

Pyridine-H4 ~7.9 ppm (t) ~8.1 ppm (dd)

Pyridine-H5 ~7.5 ppm (d) -

-CH₂OH ~4.7 ppm (s) ~4.8 ppm (s)

-OCH₃ ~3.9 ppm (s) ~3.9 ppm (s)

-OH Broad singlet Broad singlet

Note: Predicted chemical shifts for Methyl 6-(hydroxymethyl)picolinate are based on

standard increments and analysis of similar structures.

¹³C NMR Spectroscopy Data
The carbon NMR spectra will also show distinct differences, particularly in the chemical shifts of

the pyridine ring carbons.

Table 2: ¹³C NMR Data Comparison (Predicted/Reported)
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Assignment

Methyl 6-

(hydroxymethyl)picolinate

(Predicted)

Methyl 5-

(hydroxymethyl)picolinate

(Reported)[1]

C=O ~165 ppm ~165 ppm

Pyridine-C2 ~148 ppm ~147 ppm

Pyridine-C3 ~125 ppm ~124 ppm

Pyridine-C4 ~138 ppm ~137 ppm

Pyridine-C5 ~121 ppm ~134 ppm

Pyridine-C6 ~158 ppm ~149 ppm

-CH₂OH ~64 ppm ~63 ppm

-OCH₃ ~53 ppm ~52 ppm

Note: Predicted chemical shifts for Methyl 6-(hydroxymethyl)picolinate are based on

standard increments and analysis of similar structures.

Infrared (IR) Spectroscopy Data
The IR spectra of both isomers are expected to be very similar, as they contain the same

functional groups. Key characteristic absorptions are listed below.

Table 3: IR Data Comparison

Vibrational Mode Expected Wavenumber (cm⁻¹)

O-H stretch (alcohol) 3400-3200 (broad)

C-H stretch (aromatic) 3100-3000

C-H stretch (aliphatic) 3000-2850

C=O stretch (ester) 1725-1705

C=C & C=N stretch (aromatic ring) 1600-1450

C-O stretch (ester and alcohol) 1300-1000
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Mass Spectrometry Data
Both isomers will exhibit the same molecular ion peak in their mass spectra. However, the

fragmentation patterns may show subtle differences that can aid in identification.

Table 4: Mass Spectrometry Data Comparison

Ion Expected m/z

[M]⁺ 167

[M-OCH₃]⁺ 136

[M-CH₂OH]⁺ 136

[M-COOCH₃]⁺ 108

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

accurate and reproducible data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean NMR tube.

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

The final solution should be clear and free of any particulate matter.

2. ¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum using a 400 MHz or higher spectrometer.

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a

relaxation delay of 1-2 seconds.
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Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a 30-degree pulse angle, a spectral width of 220-250 ppm, and a

relaxation delay of 2-5 seconds.

A larger number of scans (typically 1024-4096) is required due to the low natural abundance

of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the built-

in clamp.

2. Data Acquisition:

Collect a background spectrum of the empty ATR crystal to account for atmospheric H₂O and

CO₂.

Collect the sample spectrum.

Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans over

the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
1. Sample Preparation:

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile

solvent such as methanol or acetonitrile.

2. Data Acquisition (Electrospray Ionization - ESI):
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Introduce the sample solution into the mass spectrometer via direct infusion or through a

liquid chromatography system.

Operate the ESI source in positive ion mode to observe the protonated molecule [M+H]⁺.

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300).

Visualization of the Validation Workflow
The following diagrams illustrate the logical workflow for the spectroscopic validation of Methyl
6-(hydroxymethyl)picolinate.
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Sample Preparation

Spectroscopic Analysis

Data Analysis & Validation

Synthesized Compound

Purification

1H & 13C NMR FT-IR Mass Spectrometry
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Spectroscopic Data

Methyl 6-(hydroxymethyl)picolinate
Structure

1H NMR
(Aromatic Splitting)

defines

13C NMR
(Carbon Shifts)defines

IR
(Functional Groups)

confirms

MS
(Molecular Weight)

confirms

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b042678#validation-of-methyl-6-
hydroxymethyl-picolinate-structure-by-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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